N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide
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Overview
Description
N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide typically involves the reaction of 1-methyl-2-oxo-1,2-dihydro-3-pyridinylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications.
Scientific Research Applications
N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound and its derivatives can be studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications are being explored, including the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide is similar to other pyridine derivatives, such as:
2-Benzothiazolecarboxamide: This compound has a similar structure but includes a benzothiazole ring.
Methyl 2-{4-hydroxy-1-[(naphthalen-1-yl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}acetate: This compound has a hydroxyl group and a naphthalene moiety, making it structurally different.
Uniqueness: this compound is unique due to its specific structure and potential applications. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound in scientific research and industry.
Comparison with Similar Compounds
2-Benzothiazolecarboxamide
Methyl 2-{4-hydroxy-1-[(naphthalen-1-yl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}acetate
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
This comprehensive overview provides a detailed understanding of N-(1-Methyl-2-oxo-1,2-dihydro-3-pyridinyl)acetamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)9-7-4-3-5-10(2)8(7)12/h3-5H,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIMROYPNLXIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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